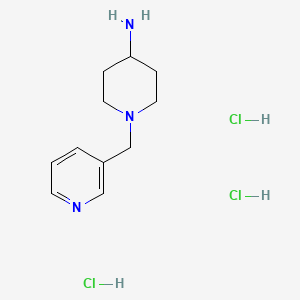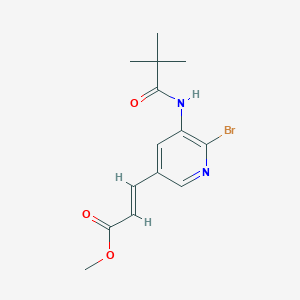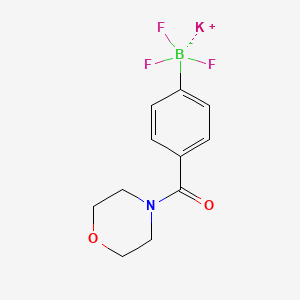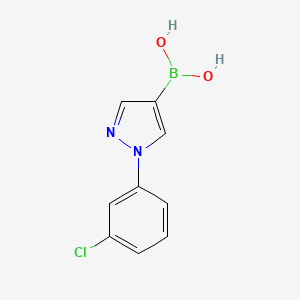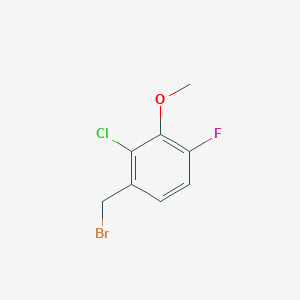
2-Chloro-4-fluoro-3-methoxybenzyl bromide
Vue d'ensemble
Description
2-Chloro-4-fluoro-3-methoxybenzyl bromide is a laboratory chemical . It is also known as 1-(bromomethyl)-4-chloro-2-fluoro-3-methoxybenzene .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is represented by the InChI code: 1S/C8H7BrClFO/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
The physical form of 2-Chloro-4-fluoro-3-methoxybenzyl bromide is solid . It has a molecular weight of 253.5 .Applications De Recherche Scientifique
Synthesis of Oligoribonucleotides
2-Chloro-4-fluoro-3-methoxybenzyl bromide is used in the synthesis of oligoribonucleotides. A study by Takaku & Kamaike (1982) demonstrated the use of a 4-methoxybenzyl group, introduced to the 2′-hydroxyl group of adenosine, in the synthesis of oligoribonucleotides via the phosphotriester approach. This group can be rapidly removed from the oligoribonucleotides for further analysis (Takaku & Kamaike, 1982).
Radiopharmaceutical Synthesis
The compound plays a role in the synthesis of fluorobenzyl bromides, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are used in positron emission tomography (PET) radiotracers. Zaitsev et al. (2002) developed procedures for synthesizing these compounds and optimized the synthesis process for efficient production (Zaitsev et al., 2002).
Chemical Protecting Group
The compound is also used as a protecting group for alcohols in organic synthesis. Crich, Li, & Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, which is introduced by means of a readily prepared benzyl bromide. This group provides stability to oxidizing conditions and is compatible with certain other protecting groups (Crich, Li, & Shirai, 2009).
Antiplasmodial Activity
Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzyl bromide and evaluated its antiplasmodial activities. The study found significant activity against Plasmodium falciparum strains, indicating potential therapeutic applications (Hadanu et al., 2010).
Antimycobacterial Activity
Braendvang & Gundersen (2007) synthesized a series of compounds including 6-(2-furyl)-9-(p-methoxybenzyl)purines, which showed the ability to inhibit the growth of Mycobacterium tuberculosis in vitro. This study highlights the potential use of these compounds in developing new antimycobacterial drugs (Braendvang & Gundersen, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-2-chloro-4-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(11)3-2-5(4-9)7(8)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAPSAQJAZPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-methoxybenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



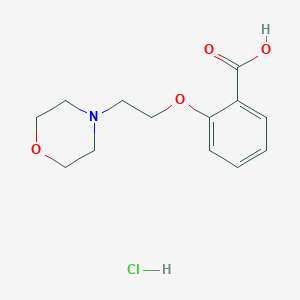
![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)
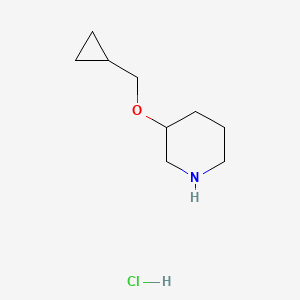
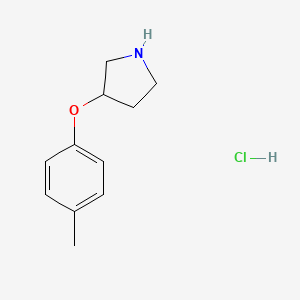
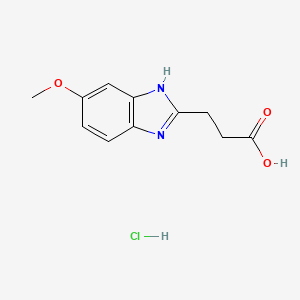
![6-Chlorofuro[3,2-b]pyridine](/img/structure/B1421118.png)
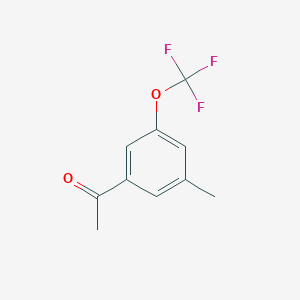
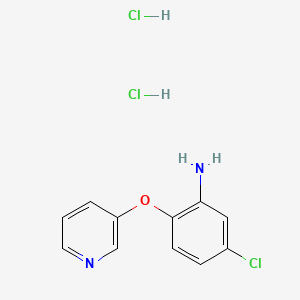
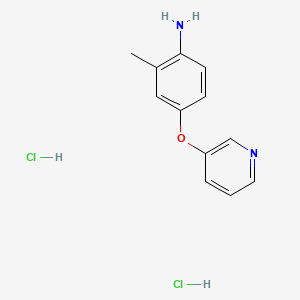
![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)
